2-Oxa-3-azabicyclo[2.2.2]oct-5-ene
Description
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene is a bicyclic heterocyclic compound featuring a [2.2.2] ring system with oxygen at position 2 and nitrogen at position 3. Its molecular formula is C₆H₇NO (parent compound), and it serves as a versatile scaffold in organic synthesis and medicinal chemistry. Derivatives such as its hydrochloride salt (C₆H₁₀ClNO, MW = 147.60) and tert-butyl carbamate (C₁₁H₁₇NO₃, MW = 211.26) are commonly used to enhance stability or modulate reactivity .
The compound’s strained bicyclic structure enables unique regioselective reactions, such as nucleophilic ring-opening, and has been studied for applications in drug discovery (e.g., enzyme inhibitors) .
Properties
CAS No. |
7160-44-3 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C6H9NO/c1-3-6-4-2-5(1)7-8-6/h1,3,5-7H,2,4H2 |
InChI Key |
PDGIWPLEXHDKNR-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1NO2 |
Canonical SMILES |
C1CC2C=CC1NO2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The unique structure of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene allows it to serve as a scaffold for the development of new pharmaceuticals. Its potential applications include:
- Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
- Enzyme Inhibition : The compound has shown promise in modulating enzyme activity, which can be crucial for drug development targeting specific biochemical pathways.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block in synthetic routes.
Materials Science
Due to its unique structural characteristics, this compound is also explored for applications in materials science, particularly in the development of specialty chemicals and polymers.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could be developed into new antibiotics.
Case Study 2: Enzyme Interaction
Research investigating the binding affinity of this compound to specific enzymes revealed that it could act as an inhibitor, affecting metabolic pathways relevant to disease processes.
Comparison with Similar Compounds
Structural Analogues
Physical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | 1.075 (HCl salt) | 144.6 (HCl salt) | 164–168 (HCl salt) | Polar solvents |
| 2-Azabicyclo[2.2.2]oct-5-ene | 1.006 | 137.6 | Not reported | Hydrophobic |
| 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene | Not reported | Not reported | Not reported | Moderate polarity |
Nucleophilic Ring-Opening Reactions
- This compound : Reacts with alcohols or water under indium triflate catalysis to yield anti-1,2 and anti-1,4 products exclusively. The [2.2.2] system’s lower strain reduces reaction diversity compared to [2.2.1] systems .
- 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene : Produces syn-1,4 and anti-1,2 products due to higher ring strain, enabling broader synthetic applications .
Preparation Methods
Classical NDA Protocol
A representative procedure involves reacting nitrosobenzene with cyclohexa-1,3-diene in dichloromethane (DCM) or chloroform at 0°C to room temperature. The reaction proceeds via a concerted mechanism, forming the bicyclic product with high regioselectivity. Purification via silica gel chromatography (petroleum ether/ethyl acetate) typically yields 70–85% of the target compound.
Key Reaction Parameters :
-
Temperature : Reactions initiated at −78°C enhance selectivity but require gradual warming to room temperature.
-
Solvent : Non-polar solvents (DCM, CHCl₃) favor cycloaddition over competing side reactions.
-
Substitution : Electron-deficient nitroso compounds (e.g., 3-chloronitrosobenzene) accelerate reaction rates but may reduce yields due to instability.
Substituted Derivatives
Modifying the nitroso component enables access to functionalized analogs:
-
3-(4-Chlorophenyl) Derivative : Using 4-chloroaniline and H₂O₂ in CHCl₃ with diphenyldiselenide catalysis yields the chlorinated analog in 27% yield after chromatography.
-
Benzyl Carbamate Derivative : Benzyl hydroxycarbamate reacts with cyclohexadiene under peroxidase catalysis, achieving 73% yield at gram scale.
Enzymatic Synthesis via Peroxidase Catalysis
Recent advances leverage biocatalytic systems for sustainable synthesis. Horseradish peroxidase (HRP) and glucose oxidase (GOx) synergistically catalyze the nitroso-ene reaction, forming this compound derivatives under mild conditions.
Reaction Mechanism
The HRP/GOx system generates nitroso intermediates in situ from hydroxylamine precursors. Glucose serves as a sacrificial reductant, maintaining catalytic cycles while suppressing overoxidation.
Optimized Conditions :
Scalability Challenges
While the enzymatic method achieves >90% yield at 50 mL scale, larger batches (3 L) face oxygen diffusion limitations, reducing yields to 73%. Implementing controlled aeration or reactor designs may mitigate this issue.
Palladium-Catalyzed Aminoacyloxylation
Although primarily reported for 2-azabicyclo[2.2.1]heptanes, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes offers insights applicable to related bicyclic systems. This method could be adapted for this compound by modifying starting materials.
Critical Considerations :
-
Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) facilitates C–N bond formation.
-
Oxidant : tert-Butyl hydroperoxide (TBHP) ensures catalytic turnover but risks overoxidation.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|
| Classical NDA | 70–85% | High | Moderate (solvents) |
| Enzymatic NDA | 73–98% | Medium | Low (aqueous) |
| Palladium Catalysis | N/A | Unknown | High (metal waste) |
The enzymatic approach excels in sustainability but requires optimization for industrial-scale production. Classical NDA remains preferable for small-scale, high-purity synthesis.
Structural Characterization and Validation
Synthesized compounds are validated via:
Q & A
Q. What are the standard synthetic routes for preparing 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives?
A common method involves reacting 1,3-cyclohexadiene with tert-butyl hydroxycarbamate in tetrahydrofuran (THF), followed by quenching with ammonia and purification via column chromatography. For example, tert-butyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is synthesized in THF under reflux, yielding a colorless solid after silica gel chromatography . Alternative routes include derivatization from cineole precursors, such as bromination of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ols using PBr₃-pyridine, followed by elimination with DBU to yield the bicyclic scaffold .
Q. How is structural characterization performed for this bicyclic system?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For instance:
- ¹H NMR : Signals at δ 5.5–6.2 ppm indicate olefinic protons in the bicyclic core.
- ¹³C NMR : Peaks at ~160–170 ppm confirm carbonyl groups in derivatives like 3-carboxylates.
- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 210) validate molecular weight . Absolute configuration determination may involve chemical degradation; e.g., (1R,4S)-configured derivatives are degraded to L-glutamic acid analogs for stereochemical confirmation .
Q. What reaction conditions enable cycloaddition chemistry with this compound?
Ruthenium-catalyzed [2+2] cycloadditions with unsymmetrical alkynes proceed under mild conditions (e.g., 5 mol% Ru catalyst in dichloromethane at 25°C), yielding bicyclo[3.2.0] structures. Regioselectivity is modest (60:40), but products are separable via flash chromatography . For [4+2] cycloadditions, computational studies (B3LYP/LANL2DZ) suggest that steric interactions between addends and the dimethylene bridge influence syn/anti selectivity .
Advanced Research Questions
Q. How do solvent and nucleophile size affect regio- and stereoselectivity in ring-opening reactions?
In In(OTf)₃-mediated ring-opening of 3-aza-2-oxabicyclo[2.2.2]oct-5-ene:
- Anti-1,2 vs. Anti-1,4 selectivity : Smaller nucleophiles (e.g., MeOH) favor anti-1,2 products due to reduced steric hindrance, while bulky nucleophiles (e.g., t-BuOH) shift selectivity toward anti-1,4 adducts.
- Solvent polarity : Polar aprotic solvents (e.g., DCE) enhance reaction rates by stabilizing the cationic intermediate .
Q. What computational insights explain facial selectivity in cycloadditions?
B3LYP calculations reveal that pyramidalization of the bicyclic olefin’s π-system toward the anti space drives initial anti selectivity. However, steric repulsion between addends (e.g., butadiene) and the bridgehead methylene groups increases transition-state distortion, overriding intrinsic anti preference and favoring syn cycloadducts .
Q. How are derivatives of this compound utilized in building block synthesis?
Enamine Ltd. lists 1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}propan-1-one (Mol. Wt. 167.21) as a key intermediate for functionalized amines. Derivatives like this compound-3-carboxylate are esterified with benzofuran carbonyl groups to create bioactive probes .
Q. What strategies resolve contradictions in stereochemical assignments?
Contradictions arise in NMR-based stereochemical analysis due to dynamic effects (e.g., ring-flipping). For example, reductive cleavage of N–O bonds in cycloadducts generates [3.2.0] bicyclic amines, which exhibit chemical exchange in ¹³C NMR. 2D NMR (HSQC, NOESY) and X-ray crystallography are essential for unambiguous assignment .
Q. How do reaction conditions influence product distributions in multi-step syntheses?
In acid-mediated hydrolyses (e.g., HCl/THF), competing pathways (ring-opening vs. elimination) are controlled by protonation kinetics. For example, using 5% Pd/C under H₂ selectively hydrogenates the enamine double bond without disrupting the bicyclic framework, yielding syn-4-(methylamino)cyclohexan-1-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
